

2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4,5-Dichloro-1H-imidazol-1-yl)ethanethioamide

Cat. No.: B067689

[Get Quote](#)

An In-depth Technical Guide to **2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide**, a heterocyclic compound with potential applications in research and drug development. We will delve into its chemical characteristics, plausible synthetic routes, and explore its biological significance based on the broader understanding of imidazole derivatives.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.^{[1][2][3]} Its presence in essential biomolecules like the amino acid histidine, purines in DNA, and histamine underscores its fundamental role in biological systems.^[3] Consequently, synthetic imidazole derivatives have been extensively investigated and developed into a wide range of therapeutic agents, exhibiting antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties, among others.^{[1][4]} The versatility of the imidazole scaffold allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile. The subject of this guide, **2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide**, represents a specific iteration of this important class of compounds,

featuring a dichlorinated imidazole core and an ethanethioamide side chain, suggesting a potential for unique biological activities.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its application in research and development. Key identifiers for **2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide** are summarized below.

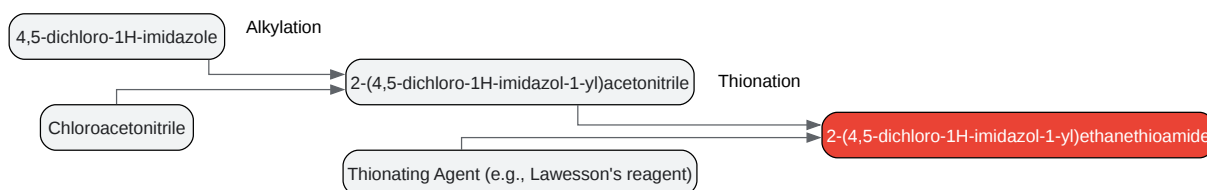
Property	Value	Source
CAS Number	175201-50-0	[5][6]
Molecular Formula	C ₅ H ₅ Cl ₂ N ₃ S	[5]
Molecular Weight	210.09 g/mol	[6]
IUPAC Name	2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide	[6]
InChI Code	1S/C5H5Cl2N3S/c6-4-5(7)10(2-9-4)1-3(8)11/h2H,1H2,(H2,8,11)	[6]
InChI Key	LDYDMLUTTJALOR-UHFFFAOYSA-N	[6]

Synthesis and Methodologies

While specific literature detailing the synthesis of **2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide** is not readily available in the public domain, a plausible synthetic route can be postulated based on established organic chemistry principles and published syntheses of related imidazole derivatives.[3][7] A likely approach would involve a multi-step process, beginning with the formation of the dichloro-imidazole ring, followed by the attachment and modification of the side chain.

Postulated Synthetic Pathway

A logical synthetic strategy would likely begin with the alkylation of 4,5-dichloro-1H-imidazole with a suitable two-carbon electrophile containing a nitrile group, such as chloroacetonitrile. This would be followed by the thionation of the nitrile to yield the final thioamide product.



[Click to download full resolution via product page](#)

Caption: Postulated synthesis of **2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide**.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol for the synthesis of **2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide**. This protocol is based on common laboratory practices for similar chemical transformations.

Step 1: Synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile

- To a solution of 4,5-dichloro-1H-imidazole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).
- Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the imidazole.
- Add chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture.
- Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and pour it into ice water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile.

Step 2: Synthesis of **2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide**

- Dissolve the 2-(4,5-dichloro-1H-imidazol-1-yl)acetonitrile (1 equivalent) in a dry, inert solvent like toluene or tetrahydrofuran (THF).
- Add a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (0.5 equivalents), to the solution.
- Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture and quench it carefully with a saturated sodium bicarbonate solution.
- Extract the product with an appropriate organic solvent.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the resulting crude solid by recrystallization or column chromatography to obtain the final product, **2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide**.

Potential Biological Activity and Therapeutic Applications

The biological activity of **2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide** has not been extensively reported in peer-reviewed literature. However, based on the activities of structurally related imidazole compounds, we can infer potential areas of interest for biological screening.

Antimicrobial and Antifungal Activity

Imidazole derivatives are well-known for their antimicrobial and antifungal properties.^[2] The imidazole ring is a key component of several clinically used antifungal drugs. The presence of chlorine atoms on the imidazole ring can enhance lipophilicity, potentially improving cell membrane penetration and antimicrobial efficacy. The thioamide group is also a known pharmacophore in various bioactive molecules. Therefore, it is plausible that **2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide** could exhibit activity against a range of bacterial and fungal pathogens.

Anticancer Activity

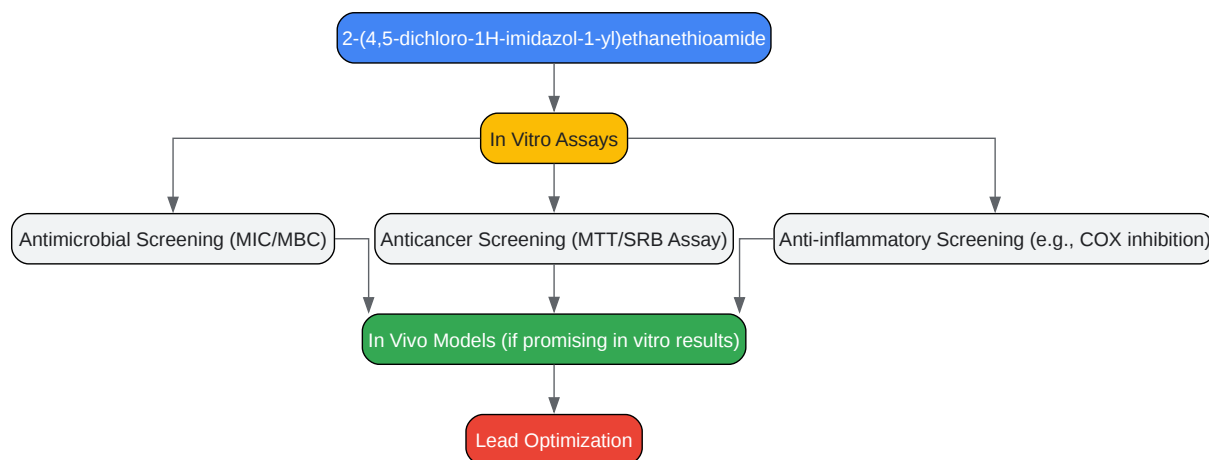
Numerous imidazole-containing compounds have been investigated for their potential as anticancer agents.^{[4][8]} They can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. The specific substitution pattern of **2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide** may confer cytotoxic activity against certain cancer cell lines.

Anti-inflammatory Activity

Certain imidazole derivatives have demonstrated anti-inflammatory properties.^{[2][7]} This activity is often attributed to the inhibition of inflammatory mediators or enzymes such as cyclooxygenase (COX). Further investigation would be required to determine if **2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide** possesses similar anti-inflammatory potential.

Workflow for Biological Screening

A typical workflow for assessing the biological activity of a novel compound like **2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide** would involve a series of in vitro and in vivo assays.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the biological evaluation of a novel compound.

Future Directions and Conclusion

2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide is a compound of interest due to its imidazole core, a privileged scaffold in medicinal chemistry. While specific data on its biological activity is sparse, the known properties of related compounds suggest that it warrants further investigation, particularly in the areas of antimicrobial, antifungal, and anticancer research.

The hypothetical synthetic pathway and experimental protocols provided in this guide offer a solid foundation for researchers looking to synthesize and study this compound. Future work should focus on the actual synthesis, characterization, and comprehensive biological screening of **2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide** to fully elucidate its therapeutic potential. Such studies will be crucial in determining whether this compound or its derivatives can be developed into novel therapeutic agents.

References

- Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
- Der Pharma Chemica. (2011). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). Der Pharma Chemica, 3(6), 450-456. [Link]
- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). Research Journal of Pharmacy and Technology. [Link]
- Justia Patents. (2025). Imidazole compounds, process for the synthesis and uses thereof. [Link]
- Google Patents. (1967).
- Google Patents. (2012).
- ResearchGate. (2018). Synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives and their anticancer activities. [Link]
- MDPI. (2020). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]
- ResearchGate. (2018).
- Google Patents. (2008).
- RSC Publishing. (2022).
- Google Patents. (2024).
- National Institutes of Health. (2020). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. [Link]
- ResearchGate. (2015).
- National Institutes of Health. (2013). 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)
- SpectraBase. (n.d.). 1H-Imidazole, 2-(butylthio)-4,5-dihydro-. [Link]
- ResearchGate. (2016). Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 2. scialert.net [scialert.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(4,5-DICHLORO-1H-IMIDAZOL-1-YL)ETHANETHIOAMIDE | CAS: 175201-50-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. 2-(4,5-Dichloro-1H-imidazol-1-yl)thioacetamide | 175201-50-0 [sigmaaldrich.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-(4,5-dichloro-1H-imidazol-1-yl)ethanethioamide literature review]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b067689#2-4-5-dichloro-1h-imidazol-1-yl-ethanethioamide-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com